Methyl 2-chloro-5-(cyanomethyl)benzoate
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Overview
Description
Methyl 2-chloro-5-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom at the 2-position and a cyanomethyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-(cyanomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-(cyanomethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-chloro-5-(cyanomethyl)benzoic acid.
Reduction: Formation of 2-chloro-5-(aminomethyl)benzoate.
Scientific Research Applications
Methyl 2-chloro-5-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(cyanomethyl)benzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and nitrile groups, which can activate the aromatic ring towards nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(aminomethyl)benzoate
- Methyl 2-chloro-5-(hydroxymethyl)benzoate
- Methyl 2-chloro-5-(methoxymethyl)benzoate
Uniqueness
Methyl 2-chloro-5-(cyanomethyl)benzoate is unique due to the presence of both a chlorine atom and a cyanomethyl group on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. The nitrile group, in particular, offers a versatile handle for further chemical transformations, making this compound valuable in synthetic chemistry.
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 2-chloro-5-(cyanomethyl)benzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3 |
InChI Key |
JEKAKZYMKIAYFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC#N)Cl |
Origin of Product |
United States |
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